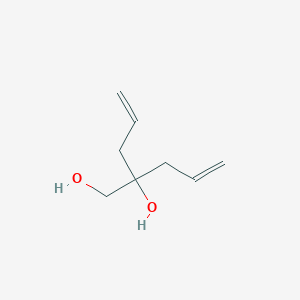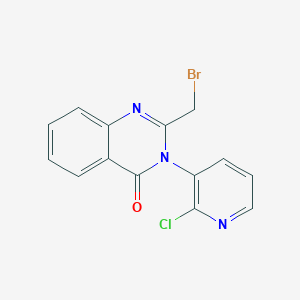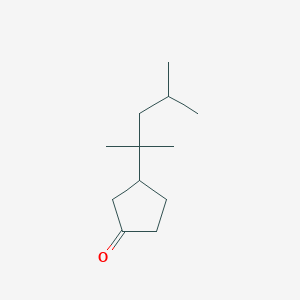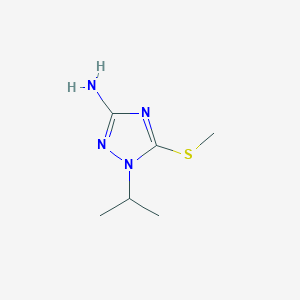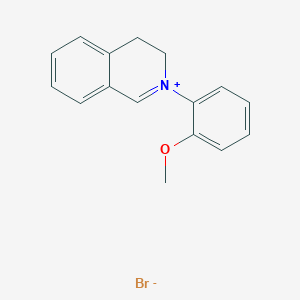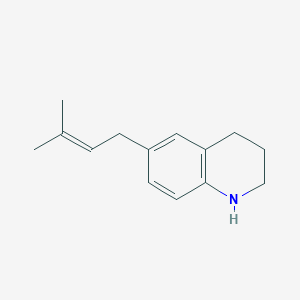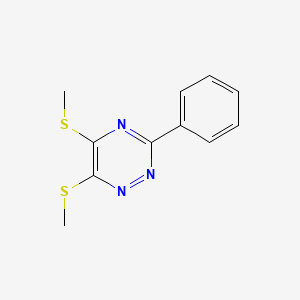![molecular formula C14H23ClO3 B14392067 9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane CAS No. 89879-04-9](/img/structure/B14392067.png)
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[610]nonane is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[610]nonane family, which is known for its diverse applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane typically involves the following steps:
Starting Materials: The synthesis begins with cycloocta-1,5-diene as the primary starting material.
Catalysis: Rhodium-based catalysts, such as Rh2(S-BHTL)4, are used to facilitate the reaction.
Reaction Conditions: The reaction is carried out in dichloromethane (DCM) under an inert atmosphere, typically argon, to prevent oxidation.
Intermediate Formation: The intermediate product is formed through a series of cyclization and substitution reactions.
Final Product: The final product, this compound, is obtained after purification steps, such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Em
Propiedades
Número CAS |
89879-04-9 |
|---|---|
Fórmula molecular |
C14H23ClO3 |
Peso molecular |
274.78 g/mol |
Nombre IUPAC |
9-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C14H23ClO3/c1-16-14(17-2,18-3)13(15)12-10-8-6-4-5-7-9-11(10)12/h10-11H,4-9H2,1-3H3 |
Clave InChI |
UOLSFJNREREPIU-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=C1C2C1CCCCCC2)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
